2,2-Diallyl-4,4-biphenol

Description

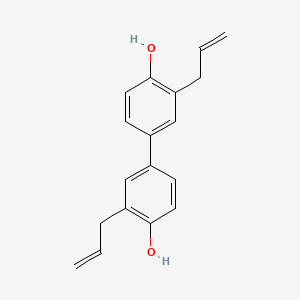

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKHZUOZFHWLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288792 | |

| Record name | 2,2'-Diallyl-4,4'-biphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-01-4 | |

| Record name | 6942-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Diallyl-4,4'-biphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2,2-Diallyl-4,4-biphenol

An In-Depth Technical Guide to the Chemical Properties of 2,2'-Diallyl-4,4'-biphenol

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2,2'-Diallyl-4,4'-biphenol (CAS No. 6942-01-4). As a functionalized biphenol derivative, this molecule serves as a critical building block in the field of polymer chemistry, particularly in the development of high-performance thermosetting resins. The presence of both reactive phenolic hydroxyl groups and polymerizable allyl moieties on a rigid biphenyl backbone imparts a unique combination of thermal stability, cross-linking capability, and toughness to the resulting polymers. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile monomer.

Introduction: The Strategic Value of a Difunctional Monomer

2,2'-Diallyl-4,4'-biphenol is an aromatic diol distinguished by the presence of an allyl group ortho to each hydroxyl group on the 4,4'-biphenol core. This specific substitution pattern is not arbitrary; it is the direct result of a strategic synthetic pathway designed to place reactive functionalities at key positions. The parent 4,4'-biphenol structure is known for conferring rigidity and high thermal stability in polymers such as liquid crystal polymers and polysulfones.[1] The addition of two allyl groups introduces sites for covalent cross-linking, enabling the formation of robust, three-dimensional polymer networks.

The primary utility of 2,2'-Diallyl-4,4'-biphenol lies in its role as a specialty monomer or modifier in advanced resin systems. It is particularly valuable in applications demanding superior thermal performance and mechanical toughness, such as in benzoxazine or bismaleimide resins for aerospace and electronics applications.[2] The molecule's dual functionality allows for a two-stage curing process: an initial polymerization or reaction involving the phenolic hydroxyls, followed by a high-temperature cure utilizing the allyl groups. This guide will elucidate the synthesis, characterization, and chemical behavior that underpin these critical applications.

Synthesis and Mechanistic Pathway

The synthesis of 2,2'-Diallyl-4,4'-biphenol is a classic two-step process rooted in fundamental organic reactions: O-allylation of the parent biphenol followed by a thermal, intramolecular rearrangement. This approach provides excellent control over the final regiochemistry.

Overall Synthesis Workflow

The synthesis begins with commercially available 4,4'-biphenol and introduces the allyl groups via an intermediate ether, which then rearranges to the final product upon heating.

Caption: Overall two-step synthesis of 2,2'-Diallyl-4,4'-biphenol.

Step 1: O-Allylation of 4,4'-Biphenol

Causality: The first step involves converting the phenolic hydroxyl groups into allyl ethers. This is necessary to position the allyl groups for the subsequent rearrangement. The Williamson ether synthesis is the standard and most efficient method for this transformation. It requires deprotonation of the weakly acidic phenol with a suitable base to form a more nucleophilic phenoxide, which then displaces a halide from an allyl electrophile.

Experimental Protocol (Representative):

-

Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. All glassware must be thoroughly dried.[3]

-

Reagents: To the flask, add 4,4'-biphenol (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.), and a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

-

Reaction: Stir the suspension under a nitrogen atmosphere. Add allyl bromide or allyl chloride (2.2 eq.) dropwise to the mixture.

-

Heating: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is dissolved in a suitable organic solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4,4'-Bis(allyloxy)biphenyl, which can be purified further by recrystallization.

Step 2: Aromatic Claisen Rearrangement

Causality and Mechanism: This step is the cornerstone of the synthesis. The Claisen rearrangement is a[4][4]-sigmatropic rearrangement, a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state.[5][6] Heating the 4,4'-Bis(allyloxy)biphenyl provides the thermal energy required to overcome the activation barrier. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the energetically favorable aromatic phenol, driving the reaction to completion.[5]

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Protocol (Representative):

-

Setup: Place the purified 4,4'-Bis(allyloxy)biphenyl into a reaction vessel suitable for high temperatures, equipped with a condenser and a thermometer. The reaction is often performed neat (solvent-free) or in a high-boiling inert solvent like trichlorobenzene or N,N-diethylaniline to ensure a homogeneous reaction phase.[7]

-

Heating: Heat the material under a nitrogen atmosphere to a temperature between 180°C and 220°C.[7] The optimal temperature must be carefully controlled to promote the rearrangement while minimizing potential side reactions or degradation.

-

Monitoring: The reaction progress is monitored over several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

-

Purification: The resulting crude 2,2'-Diallyl-4,4'-biphenol is often a dark, viscous oil or solid. It can be purified by vacuum distillation or, more commonly, by column chromatography on silica gel.[7] Recrystallization from a suitable solvent system (e.g., toluene/hexane) can yield the final product as a crystalline solid.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 2,2'-Diallyl-4,4'-biphenol are essential for its identification, quality control, and for predicting its behavior in formulations.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 6942-01-4 | [8] |

| Molecular Formula | C₁₈H₁₈O₂ | Inferred |

| Molecular Weight | 266.34 g/mol | Calculated |

| Appearance | Crystalline Solid | [8] |

| Melting Point | 80-81 °C | [8] |

| Solubility | Soluble in common organic solvents (acetone, THF, chloroform); Insoluble in water. | Inferred |

Spectroscopic Characterization

3.2.1 ¹H and ¹³C NMR Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for confirming the structure, particularly the regiochemistry of the allyl group placement. The predicted spectra are based on the analysis of 4,4'-biphenol and related allyl phenols.

| ¹H NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 6.8 - 7.3 | m | 6H | Aromatic Protons |

| -OH | ~5.0 | s (broad) | 2H | Phenolic Hydroxyl |

| -CH₂-CH =CH₂ | 5.9 - 6.1 | m | 2H | Internal Vinylic Proton |

| -CH₂-CH=CH₂ | 5.0 - 5.2 | m | 4H | Terminal Vinylic Protons |

| Ar-CH₂ -CH=CH₂ | ~3.4 | d | 4H | Allylic Protons |

| ¹³C NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Ar-C -O | 150 - 155 | Phenolic Carbon |

| C =C (Internal) | 135 - 138 | Internal Vinylic Carbon |

| Ar-C (Substituted) | 125 - 140 | Aromatic Quaternary Carbons |

| Ar-C -H | 115 - 130 | Aromatic Methine Carbons |

| C =C (Terminal) | 115 - 118 | Terminal Vinylic Carbon |

| Ar-C H₂- | 33 - 36 | Allylic Carbon |

3.2.2 Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify key functional groups. The spectrum of 2,2'-Diallyl-4,4'-biphenol would be dominated by absorptions from the hydroxyl, aromatic, and allyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| O-H Stretch | 3200 - 3500 | Broad, strong (H-bonding) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, sharp |

| C-H Stretch (Allyl, sp²) | 3050 - 3080 | Medium, sharp |

| C-H Stretch (Allyl, sp³) | 2850 - 2960 | Medium |

| C=C Stretch (Vinyl) | 1640 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Multiple medium-strong bands |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| =C-H Bend (Out-of-plane) | 910 - 990 | Strong |

3.2.3 Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. For 2,2'-Diallyl-4,4'-biphenol, Electron Ionization (EI) would likely produce a prominent molecular ion peak.

-

Molecular Ion (M⁺∙): Expected at m/z = 266.

-

Key Fragmentation: A primary fragmentation pathway would be the benzylic cleavage to lose an allyl radical (∙C₃H₅), resulting in a stable ion at m/z = 225. Further fragmentation of the biphenyl core would also be observed.

Chemical Reactivity and Polymerization

The utility of 2,2'-Diallyl-4,4'-biphenol is defined by the distinct reactivity of its two functional groups: the phenolic hydroxyls and the terminal allyl groups.

Reactivity of Phenolic Hydroxyls

The hydroxyl groups are weakly acidic and can undergo reactions typical of phenols, including:

-

Etherification and Esterification: To form various derivatives.

-

Mannich Reaction: Reaction with an amine and formaldehyde to form benzoxazine rings, a key application area.[2][9]

-

Reaction with Epoxides: The hydroxyl group can act as a nucleophile to open epoxide rings, a common curing reaction in epoxy resin systems.

Reactivity of Allyl Groups

The allyl groups are the primary sites for polymerization and cross-linking, which typically occurs at elevated temperatures (>200 °C). This thermal curing process transforms the material from a low-viscosity liquid or solid monomer into a rigid, intractable thermoset.

Key Polymerization Reactions:

-

Thermal Free-Radical Polymerization: Upon heating, the allyl double bonds can polymerize to form a cross-linked network. This process can be accelerated by the addition of a free-radical initiator.

-

Ene Reaction: The allyl groups can participate in 'ene' reactions with suitable enophiles, such as the double bonds of bismaleimides, leading to network formation.

-

Thiol-Ene Reaction: A highly efficient and popular click chemistry reaction where the allyl groups react rapidly with thiols in the presence of a photo- or thermal initiator.

Caption: General scheme for thermal curing involving 2,2'-Diallyl-4,4'-biphenol.

Applications in Materials Science

The unique chemical structure of 2,2'-Diallyl-4,4'-biphenol makes it a high-value component for advanced materials.

-

Toughening Agent for Bismaleimide (BMI) Resins: BMI resins are known for their high thermal stability but are often brittle. Blending with 2,2'-Diallyl-4,4'-biphenol introduces flexible allyl chains that can co-react during curing, significantly improving the toughness of the final composite material.[2]

-

Benzoxazine Resin Monomer: It serves as a precursor in the synthesis of novel benzoxazine resins. The resulting polybenzoxazines exhibit excellent thermal stability, low water absorption, and superior dielectric properties, making them suitable for printed circuit boards and other electronic applications.[9][10]

-

Modifier for Epoxy Resins: When incorporated into epoxy formulations, it can increase the glass transition temperature (Tg) and thermal stability of the cured network.

Conclusion

2,2'-Diallyl-4,4'-biphenol is a strategically designed monomer that bridges the gap between high thermal stability and processability in thermosetting polymers. Its synthesis via a reliable O-allylation and Claisen rearrangement pathway allows for precise control over its structure. The dual reactivity of its phenolic and allyl functional groups provides a versatile platform for creating highly cross-linked, robust polymer networks with enhanced thermomechanical properties. For scientists and engineers in the field of advanced materials, 2,2'-Diallyl-4,4'-biphenol offers a powerful tool for formulating the next generation of high-performance composites and adhesives.

References

-

Wikipedia. (2023). 4,4'-Biphenol. [Link]

-

PubChem. (n.d.). 4,4'-Biphenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,2'-Diallyl-4,4'-sulfonyldiphenol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

-

ResearchGate. (2019). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. [Link]

-

OUCI. (2022). Strategies for improving the performance of diallyl bisphenol A-based benzoxazine resin. [Link]

-

ResearchGate. (2014). Curing behavior and thermal properties of trifunctional epoxy resin cured by 4, 4'-diaminodiphenyl sulfone. [Link]

-

ResearchGate. (2022). The effect of substituent group in allyl benzoxazine on the thermal, mechanical and dielectric properties of modified bismaleimide. [Link]

-

Wikipedia. (2023). 2,2'-Biphenol. [Link]

-

ResearchGate. (2018). FTIR spectra of BPS and SBPDPP. [Link]

-

MDPI. (2021). Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity. [Link]

-

Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

-

Preprints.org. (2023). Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. [Link]

-

PMC - NIH. (2018). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. [Link]

-

SciELO. (2015). Curing and thermal behavior of epoxy resins of hexafluoro and bisphenol-A. [Link]

-

Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]

-

Journal of Chemical Technology and Metallurgy. (2019). A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. [Link]

-

ResearchGate. (2018). Synthesis of benzoxazine monomers based on 4, 4'-thiobisphenol. [Link]

-

MDPI. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. [Link]

Sources

- 1. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. 2,2'-Biphenol - Wikipedia [en.wikipedia.org]

- 5. 2,2'-Diallyl-4,4'-biphenol 95% | CAS: 6942-01-4 | AChemBlock [achemblock.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,2-diallyl-4,4'-biphenol | 6942-01-4 [chemicalbook.com]

- 9. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for improving the performance of diallyl bisphenol A-based benzoxazine resin: Chemical modification via acet… [ouci.dntb.gov.ua]

2,2-Diallyl-4,4-biphenol IUPAC name and CAS number (6942-01-4)

This guide provides a comprehensive technical overview of 2,2'-Diallyl-4,4'-biphenol (CAS No. 6942-01-4), a specialized aromatic diol. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into its chemical identity, synthesis, potential applications, analytical methodologies, and safety considerations. The information herein is synthesized from established chemical principles and available data on structurally related compounds, offering a robust framework for understanding and utilizing this versatile molecule.

Part 1: Core Chemical Identity and Properties

1.1 IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is 3,3'-diallyl-[1,1'-biphenyl]-4,4'-diol . It is also commonly referred to as 2,2'-diallyl-4,4'-biphenol.

-

CAS Number: 6942-01-4

-

Molecular Formula: C₁₈H₁₈O₂

-

Molecular Weight: 266.34 g/mol

The structure consists of a biphenol backbone with two allyl groups positioned ortho to the hydroxyl groups on each phenyl ring. This specific arrangement of functional groups—two nucleophilic hydroxyls and two reactive allyl double bonds—is central to its chemical behavior and applications.

Caption: Structure of 2,2'-Diallyl-4,4'-biphenol.

1.2 Physicochemical Properties

Quantitative data for 2,2'-Diallyl-4,4'-biphenol is not extensively published. The properties in the table below are based on data from chemical suppliers and predictions for structurally similar compounds.

| Property | Value | Source/Basis |

| Appearance | White to off-white solid/powder | General observation for biphenol derivatives |

| Molecular Weight | 266.34 g/mol | Calculated from Molecular Formula |

| pKa | ~9.82 ± 0.35 | Predicted |

| Solubility | Soluble in methanol, acetone, ethers | Inferred from structure |

Part 2: Synthesis and Mechanism

The synthesis of 2,2'-diallyl-4,4'-biphenol is not commonly detailed in standard literature. However, a logical and established synthetic route can be proposed based on the known reactivity of phenols and the principles of pericyclic reactions. The most plausible pathway involves a two-step process: O-allylation of 4,4'-biphenol followed by a thermal Claisen rearrangement.[1][2][3]

2.1 Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 2,2'-Diallyl-4,4'-biphenol.

2.2 Step-by-Step Experimental Protocol (Inferred)

Step 1: Synthesis of 4,4'-Bis(allyloxy)biphenyl (Intermediate)

This step follows the principles of the Williamson ether synthesis. The diphenolic nature of 4,4'-biphenol allows for dialkylation.

-

Rationale: A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl groups, forming a diphenoxide intermediate. This nucleophile then attacks the electrophilic carbon of allyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.[4]

-

Protocol:

-

To a solution of 4,4'-biphenol (1 equivalent) in anhydrous acetone, add potassium carbonate (2.2 equivalents).

-

Stir the suspension vigorously and add allyl bromide (2.2 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-bis(allyloxy)biphenyl.[5]

-

Step 2: Synthesis of 2,2'-Diallyl-4,4'-biphenol (Claisen Rearrangement)

This is a classic thermal[6][6]-sigmatropic rearrangement, a concerted pericyclic reaction.[3][7]

-

Rationale: Upon heating, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. The reaction proceeds through a cyclic, six-membered transition state. Since both ortho positions are unsubstituted, the rearrangement occurs intramolecularly and regiospecifically to yield the 2,2'-diallyl product.[1] The reaction is driven by the re-formation of the stable aromatic phenol system.

-

Protocol:

-

Place the purified 4,4'-bis(allyloxy)biphenyl in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the solid in a high-temperature oil bath or heating mantle to approximately 200-220°C.

-

Maintain this temperature for 2-4 hours. The reaction can be monitored by observing the disappearance of the starting material via TLC.

-

Cool the reaction mixture to room temperature. The crude product should solidify.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure 2,2'-diallyl-4,4'-biphenol.

-

Part 3: Applications and Field Insights

The unique bifunctional nature of 2,2'-diallyl-4,4'-biphenol makes it a valuable monomer in polymer science, particularly in the formulation of high-performance thermosetting resins.[8]

3.1 Toughening Agent and Cross-linker in Epoxy Resins

-

Mechanism: The allyl groups of 2,2'-diallyl-4,4'-biphenol can undergo free-radical polymerization at elevated temperatures or in the presence of an initiator. When blended with epoxy resins, it acts as a reactive diluent and a toughening agent. During the curing process, the allyl groups can cross-link, forming an interpenetrating polymer network (IPN) with the cured epoxy matrix. This enhances the overall cross-link density and introduces a more flexible aliphatic component into the rigid epoxy network.[8][9]

-

Field Insight: The incorporation of diallyl bisphenol derivatives into epoxy formulations has been shown to improve toughness, impact resistance, and thermal stability.[9] The biphenyl core contributes to rigidity and high-temperature performance, while the allyl groups provide a mechanism for additional cross-linking, which can mitigate the inherent brittleness of many epoxy systems.[10][11]

3.2 Monomer for Polybenzoxazines and Other Thermosets

The phenolic hydroxyls and the reactive allyl groups make this molecule a candidate for the synthesis of other high-performance polymers like polybenzoxazines and cyanate esters. The allyl groups can provide a secondary curing mechanism, allowing for the development of polymers with exceptionally high glass transition temperatures and thermal stability.[12]

Part 4: Analytical Methodologies

A multi-faceted analytical approach is required to confirm the identity and purity of 2,2'-diallyl-4,4'-biphenol. The following protocols are based on standard methods for the analysis of substituted phenols and bisphenols.[13][14]

4.1 High-Performance Liquid Chromatography (HPLC)

-

Rationale: Reversed-phase HPLC is well-suited for separating aromatic compounds based on polarity. A C18 column is a standard choice, providing good retention and resolution for biphenol derivatives. UV detection is effective due to the strong chromophore of the biphenyl system.

-

Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B). Start with 50% A, ramp to 95% A over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the sample in methanol or acetonitrile and filter through a 0.45 µm syringe filter.

-

4.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: Due to the low volatility of the phenolic compound, derivatization is necessary to convert the hydroxyl groups into more volatile silyl ethers. This prevents peak tailing and allows for analysis at lower temperatures. Mass spectrometry provides definitive structural information through fragmentation patterns.[15]

-

Protocol:

-

Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in a sealed vial. Heat at 70°C for 30 minutes.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection: 1 µL, splitless mode.

-

Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 15°C/min.

-

MS Detection: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.

-

4.3 Spectroscopic Characterization

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected chemical shifts (in CDCl₃ or DMSO-d₆) would include:[16][17][18][19]

-

Aromatic protons (~6.8-7.5 ppm).

-

Phenolic -OH protons (broad singlet, ~5-9 ppm, depending on solvent and concentration).

-

Vinyl proton (-CH=) of the allyl group (~5.9-6.1 ppm).

-

Terminal vinyl protons (=CH₂) of the allyl group (~5.0-5.2 ppm).

-

Methylene protons (-CH₂-) of the allyl group (~3.3-3.5 ppm).

-

-

¹³C NMR: Expected signals for aromatic carbons, and characteristic peaks for the allyl group carbons (sp² carbons at ~115-135 ppm and an sp³ carbon at ~35-40 ppm).

4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is excellent for identifying key functional groups.[20][21][22]

-

Expected Characteristic Peaks:

-

O-H Stretch (Phenolic): Broad peak around 3200-3500 cm⁻¹.[14]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C=C Stretch (Allyl): Peak around 1640 cm⁻¹.

-

C-O Stretch (Phenolic): Strong peak around 1200-1250 cm⁻¹.

-

=C-H Bend (Out-of-plane): Peaks around 910-990 cm⁻¹ for the allyl group.

-

4.3.3 Mass Spectrometry (MS)

-

Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 266 should be observable. Common fragmentation patterns for ortho-allyl phenols involve benzylic cleavage and rearrangements.[12][15][23] Loss of a methyl group (m/z 251) or cleavage of the allyl chain are plausible fragmentation pathways.

Part 5: Safety and Handling

5.1 Hazard Assessment

-

Phenolic Toxicity: Phenols are known to be corrosive and toxic. They can be readily absorbed through the skin and may cause severe burns. Systemic absorption can lead to adverse health effects.[24][25]

-

Allyl Group Reactivity: Allyl compounds can be irritants and sensitizers.

-

GHS Classification (Predicted): Based on related bisphenols, a classification may include:[26][27]

-

Skin Irritation/Corrosion

-

Serious Eye Damage/Irritation

-

Potential for Skin Sensitization

-

Acute and Chronic Aquatic Toxicity

-

5.2 Handling and Personal Protective Equipment (PPE)

Caption: Recommended safety workflow for handling 2,2'-Diallyl-4,4'-biphenol.

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear a lab coat. Ensure no skin is exposed.

-

-

First Aid: In case of skin contact with phenolic compounds, it is often recommended to wash the affected area with polyethylene glycol (PEG-400) if available, followed by copious amounts of water. Seek immediate medical attention.[25]

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Science Behind Diallyl Bisphenol A: Enhancing Epoxy Resin Properties. [Link]

-

ProQuest. (n.d.). Synthesis and Bromofluorination of Bis(methallyloxy)benzene and Bis(methallyloxy)biphenyl. [Link]

-

ResearchGate. (2014). Table 2 1 H NMR parameters a for 2-allylphenol and its metabolites in... [Link]

-

National Institutes of Health. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. [Link]

-

RSC Publishing. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. [Link]

-

Gelest, Inc. (2017). ALLYL PHENYL ETHER - Safety Data Sheet. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

-

Organic Reactions. (n.d.). The Claisen Rearrangement. [Link]

-

Journal of Elementology. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. [Link]

-

ChemReg.net. (n.d.). GHS Classification. [Link]

-

Scientific.Net. (2013). Study on Diallyl Phthalate Modified Phenol-Formaldehyde Resin. [Link]

-

Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]

-

W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

-

University of California, Irvine. (n.d.). The Claisen Rearrangement. [Link]

-

ResearchGate. (n.d.). Characteristic peak bands on FTIR-spectra for different groups. [Link]

-

PubChem. (n.d.). 4,4'-Bis(allyloxy)-1,1'-biphenyl. [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

-

ResearchGate. (2025). Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Bisphenols. [Link]

-

Scholarly Publications Leiden University. (2025). Catalytic allylation of phenols : chloride-free route towards epoxy resins. [Link]

-

Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

-

ResearchGate. (n.d.). Allyl Monomers and Polymers. [Link]

-

Wiley. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

ResearchGate. (2025). Polymerization of multiallyl monomers. [Link]

-

National Institutes of Health. (n.d.). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [Link]

-

Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

- Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.

-

YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

-

Cymer Chemicals. (n.d.). Di-o-allyl Bisphenol-A. [Link]

-

National Institutes of Health. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. [Link]

-

New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. [Link]

-

CHEM Trust. (n.d.). Bisphenols: BPA and its alternatives. [Link]

-

University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Phenol. [Link]

-

ResearchGate. (2025). Study on curing kinetics of diallyl-bearing epoxy resin using sulfur as curing agent. [Link]

-

U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. [Link]

Sources

- 1. Claisen Rearrangement [organic-chemistry.org]

- 2. organicreactions.org [organicreactions.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis and Bromofluorination of Bis(methallyloxy)benzene and Bis(methallyloxy)biphenyl - ProQuest [proquest.com]

- 5. 4,4'-Bis(allyloxy)-1,1'-biphenyl | C18H18O2 | CID 535404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. cymerchemicals.com [cymerchemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. Study on Diallyl Phthalate Modified Phenol-Formaldehyde Resin | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-Allylphenol(1745-81-9) 1H NMR spectrum [chemicalbook.com]

- 18. chemistryconnected.com [chemistryconnected.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. agro.icm.edu.pl [agro.icm.edu.pl]

- 21. researchgate.net [researchgate.net]

- 22. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 23. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. nj.gov [nj.gov]

- 25. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 26. chemreg.net [chemreg.net]

- 27. Bisphenols - ECHA [echa.europa.eu]

Synthesis of 2,2-Diallyl-4,4-biphenol via Claisen rearrangement

An In-depth Technical Guide: Synthesis of 2,2'-Diallyl-4,4'-biphenol via Thermal Claisen Rearrangement

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2'-diallyl-4,4'-biphenol, a valuable monomer in the development of high-performance polymers and specialty chemicals. The core of this synthesis is the aromatic Claisen rearrangement, a powerful and reliable thermal[1][1]-sigmatropic rearrangement. This document delves into the underlying mechanism, provides detailed, field-proven experimental protocols for both the precursor synthesis and the rearrangement itself, discusses critical process parameters, and outlines methods for product characterization and troubleshooting. The guide is intended for researchers, chemists, and material scientists engaged in synthetic organic chemistry and polymer development.

Introduction: The Significance of the Claisen Rearrangement

The Claisen rearrangement, first discovered by Rainer Ludwig Claisen in 1912, is a cornerstone of modern organic synthesis for its efficacy in forming carbon-carbon bonds.[1][2] The reaction involves the concerted, intramolecular rearrangement of an allyl vinyl ether or an allyl aryl ether to generate a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[3][4]

This guide focuses on the aromatic Claisen rearrangement, a thermal process that transforms the precursor, 4,4'-bis(allyloxy)-1,1'-biphenyl, into the target molecule, 2,2'-diallyl-4,4'-biphenol. The elegance of this reaction lies in its atom economy and stereospecificity, proceeding through a highly ordered cyclic transition state.[1][5] The resulting product, with its dual allyl and phenolic functionalities, is a key building block for advanced materials such as polyethers, epoxy resins, and benzoxazines, imparting enhanced thermal stability and modified mechanical properties.

The[1][1]-Sigmatropic Rearrangement: A Mechanistic Deep Dive

The synthesis of 2,2'-diallyl-4,4'-biphenol from its diallyl ether precursor is a classic example of a sequential aromatic Claisen rearrangement. The transformation is not a simple migration but a sophisticated, concerted pericyclic reaction governed by the principles of orbital symmetry.[6]

The core mechanism involves two key stages for each allyl group:

-

[1][1]-Sigmatropic Shift: Upon heating, the allyl aryl ether undergoes a concerted rearrangement.[7] A new C-C bond forms between the terminal carbon (C3) of the allyl group and the ortho carbon of the biphenyl ring. Simultaneously, the ether C-O bond cleaves. This process flows through a six-membered, chair-like transition state.[8][9]

-

Tautomerization (Rearomatization): The initial sigmatropic shift disrupts the aromaticity of the phenyl ring, producing a non-aromatic cyclohexadienone intermediate.[5][7] This intermediate is unstable and rapidly undergoes a proton shift (tautomerization) to restore the highly stable aromatic system, yielding the thermodynamically favored o-allylphenol product.[3][10]

For 4,4'-bis(allyloxy)-1,1'-biphenyl, this process occurs sequentially on both phenyl rings to yield the final disubstituted product.

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Experimental Protocols: A Self-Validating Workflow

This section provides a robust, two-stage protocol. The trustworthiness of this workflow is ensured by clear checkpoints and characterization steps.

Part A: Synthesis of 4,4'-Bis(allyloxy)-1,1'-biphenyl (Precursor)

This step is a standard Williamson ether synthesis. The primary causality for the choice of reagents is to ensure complete and clean conversion of the phenolic hydroxyl groups to allyl ethers under conditions that prevent premature rearrangement.

-

Reagents & Equipment:

-

4,4'-Biphenol

-

Allyl bromide (≥2.2 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous powder (≥2.5 equivalents)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard workup and purification glassware

-

-

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 4,4'-biphenol, K₂CO₃, and anhydrous acetone. An inert atmosphere (N₂ or Ar) is recommended to prevent side reactions, though not strictly critical at this stage.

-

Addition: While stirring vigorously, add allyl bromide dropwise to the suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours. The choice of a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), observing the disappearance of the 4,4'-biphenol spot.

-

Work-up: After cooling, filter off the K₂CO₃ salts and wash the solid with fresh acetone. Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: Dissolve the resulting crude solid in dichloromethane (DCM) or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Recrystallization from ethanol or isopropanol typically yields the pure diether as a white solid.

-

Validation: Confirm the structure via ¹H NMR spectroscopy before proceeding. The absence of a broad phenolic -OH peak and the appearance of characteristic allyl ether signals are key indicators of success.

-

Part B: Thermal Claisen Rearrangement to 2,2'-Diallyl-4,4'-biphenol

The core of the synthesis requires high temperatures to overcome the activation energy of the concerted reaction.[1][8] The choice of performing the reaction neat (solvent-free) is often preferred for simplicity and to avoid potential side reactions with a solvent.

-

Reagents & Equipment:

-

4,4'-Bis(allyloxy)-1,1'-biphenyl (synthesized in Part A)

-

High-boiling solvent (optional, e.g., N,N-diethylaniline or diphenyl ether)

-

Three-neck flask, condenser, thermometer or thermocouple, nitrogen/argon inlet

-

Heating mantle or sand bath for high-temperature control

-

Column chromatography setup

-

-

Step-by-Step Methodology:

-

Setup: Place the precursor, 4,4'-bis(allyloxy)-1,1'-biphenyl, into a three-neck flask equipped with a condenser, thermometer, and an inert gas inlet. A slow, steady stream of nitrogen or argon is crucial to prevent oxidation of the phenol product at high temperatures.

-

Heating: Heat the solid (or solution if using a solvent) with stirring to 190-220°C. The reaction is typically conducted neat to maximize efficiency. The high temperature is the driving force for this rearrangement.[9]

-

Reaction & Monitoring: Maintain this temperature for 3-6 hours. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting ether and the appearance of a new, more polar spot (the phenol) indicates conversion.

-

Work-up: Cool the reaction mixture to room temperature. The crude product, a viscous oil or solid, can be directly purified. If a high-boiling solvent like N,N-diethylaniline was used, dissolve the mixture in ethyl acetate or ether and wash thoroughly with 1M HCl to remove the solvent, followed by water and brine.

-

Purification: The most reliable method for obtaining high-purity product is flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,2'-diallyl-4,4'-biphenol, often as a pale yellow oil or an off-white solid.

-

Caption: Overall workflow for the synthesis of 2,2'-Diallyl-4,4'-biphenol.

Data, Characterization, and Process Optimization

Quantitative Data Summary

The following table summarizes typical experimental parameters. Yields are highly dependent on purification efficiency and reaction scale.

| Parameter | Stage A: Etherification | Stage B: Rearrangement | Causality / Rationale |

| Temperature | ~56°C (Acetone Reflux) | 190 - 220°C | Sₙ2 reaction is efficient at reflux; Rearrangement requires high thermal energy. |

| Reaction Time | 12 - 24 hours | 3 - 6 hours | Ensure complete diether formation; Avoid product degradation at high temp. |

| Solvent | Acetone or DMF | Neat (preferred) or N,N-diethylaniline | Facilitates Sₙ2; Avoids side reactions, simplifies workup. |

| Atmosphere | Air or N₂ | Inert (N₂ or Ar) | Protects the final phenol product from high-temperature oxidation. |

| Typical Yield | >90% | 70 - 85% | Generally high-yielding reaction; Purification losses are the main factor. |

Product Characterization

Validation of the final product structure is critical.

-

¹H NMR:

-

Phenolic -OH: A broad singlet, typically between δ 5.0-6.0 ppm (position can vary with solvent and concentration).

-

Aromatic Protons: Complex multiplets in the aromatic region (δ 6.8-7.5 ppm).

-

Allyl Protons:

-

-CH₂- (Ar-CH₂ -CH=CH₂): A doublet around δ 3.4 ppm.

-

-CH= (-CH= CH₂): A multiplet around δ 5.9-6.1 ppm.

-

=CH₂ (=CH-CH₂ ): Two distinct signals (doublet of doublets) around δ 5.0-5.2 ppm, corresponding to the cis and trans terminal protons.

-

-

-

¹³C NMR: Expect signals for three distinct allyl carbons and six unique aromatic carbons due to symmetry.

-

IR Spectroscopy (cm⁻¹):

-

O-H Stretch: A broad peak from 3200-3500 cm⁻¹.

-

Aromatic C-H Stretch: ~3050 cm⁻¹.

-

Aliphatic C-H Stretch: ~2850-2950 cm⁻¹.

-

C=C Stretch (alkene): ~1640 cm⁻¹.

-

C=C Stretch (aromatic): ~1600 and 1500 cm⁻¹.

-

-

Mass Spectrometry (MS): For C₁₈H₁₈O₂, the expected [M]⁺ peak is at m/z = 266.33.

Troubleshooting and Side Reactions

A trustworthy protocol anticipates potential failures. The primary challenge in the Claisen rearrangement is managing side reactions driven by the high thermal input.

-

Problem: Incomplete Reaction

-

Cause: Insufficient temperature or reaction time.

-

Solution: Gradually increase the temperature in 5-10°C increments or extend the reaction time. Ensure accurate temperature monitoring at the reaction mixture, not the heating mantle surface.

-

-

Problem: Product Degradation or Charring

-

Cause: Temperature is too high; presence of oxygen.

-

Solution: Reduce the temperature. Ensure a leak-free system with a positive flow of inert gas to prevent oxidation.

-

-

Side Reaction: Cope Rearrangement

-

Context: If an ortho position is blocked, the allyl group can migrate to the para position.[8][11] In the case of 4,4'-biphenol, the para position is part of the biphenyl linkage, making this specific side reaction unlikely. However, in analogous systems, it is a key consideration.

-

Mitigation: This is generally controlled by substrate design.

-

-

Side Reaction: "Abnormal" Claisen Rearrangement

-

Context: A minor side product can sometimes form where the α-carbon of the allyl group, rather than the γ-carbon, attaches to the ring.[9]

-

Mitigation: This is mechanistically disfavored and usually not a significant issue. Careful purification by column chromatography should effectively separate it.

-

Conclusion

The thermal Claisen rearrangement is a highly effective and authoritative method for the synthesis of 2,2'-diallyl-4,4'-biphenol. By carefully controlling the reaction parameters, particularly temperature and atmosphere, and implementing a robust purification strategy, researchers can reliably produce this valuable monomer in high yield and purity. This guide provides the mechanistic understanding and practical steps necessary to execute this synthesis successfully, embodying the principles of expertise and trustworthiness required in a professional research environment.

References

- NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples.

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement. Retrieved from [Link]

- BenchChem. (2025). Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide.

-

Chemistry LibreTexts. (2023, January 14). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Claisen Rearrangement. Retrieved from [Link]

-

Collegedunia. (n.d.). Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

-

SynArchive. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. Retrieved from [Link]

Sources

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. synarchive.com [synarchive.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. collegedunia.com [collegedunia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Aromatic Claisen Rearrangement: A Mechanistic and Practical Guide to Modifying Biphenolic Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, offers a powerful and reliable method for the structural modification of aromatic systems.[1][2] This guide provides an in-depth exploration of the underlying mechanism of the aromatic Claisen rearrangement, with a specific focus on its application to biphenolic compounds—a structural motif of significant interest in medicinal chemistry and materials science. We will dissect the core[3][3]-sigmatropic shift, explore the critical factors influencing reaction outcomes, and provide practical, field-proven protocols. This document is intended to serve as a technical resource for researchers and drug development professionals seeking to leverage this elegant rearrangement for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the C-C Bond

In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds in a predictable and controlled manner is paramount. The Claisen rearrangement, first discovered by Rainer Ludwig Claisen in 1912, stands out as a robust thermal pericyclic reaction that transforms allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively.[2][3][4][5] Its value lies in its capacity to trade a readily formed C-O ether bond for a more synthetically challenging C-C bond, often with a high degree of stereochemical fidelity.[6]

Biphenols are privileged structures in drug discovery, appearing in numerous natural products and pharmacologically active agents. Their unique three-dimensional structure and electronic properties make them ideal scaffolds. The application of the aromatic Claisen rearrangement to these systems provides a direct route to introduce allyl groups onto the aromatic core, opening pathways for further functionalization and the synthesis of novel analogues with enhanced biological activity.

The Core Mechanism: A Concerted Pericyclic Journey

The aromatic Claisen rearrangement is a fascinating example of a[3][3]-sigmatropic shift, a class of pericyclic reactions that proceed through a highly ordered, cyclic transition state.[6] The entire transformation is intramolecular and concerted, meaning all bond-breaking and bond-forming events occur in a single, continuous step.[1][7]

The process can be broken down into two key stages:

-

The[3][3]-Sigmatropic Shift : Upon heating, the allyl aryl ether undergoes a rearrangement through a six-membered, cyclic transition state.[7] This involves the concerted movement of six electrons: the C-O sigma bond cleaves as a new C-C sigma bond forms between the terminal carbon of the allyl group (C3) and the ortho-carbon of the aromatic ring.[7][8] This step temporarily disrupts the aromaticity of the ring, yielding a non-aromatic cyclohexadienone intermediate.[6][7] The reaction is energetically driven by the formation of a thermodynamically stable carbonyl group in the intermediate, making the overall process exothermic.[1][2][3]

-

Tautomerization (Rearomatization) : The cyclohexadienone intermediate is unstable due to the loss of aromaticity. It rapidly undergoes a keto-enol tautomerization to restore the highly stable aromatic ring, yielding the final ortho-allylphenol product.[7][9][10] This tautomerization step is irreversible and serves as the thermodynamic sink for the entire reaction sequence.

Caption: Core mechanism of the aromatic Claisen rearrangement.

Causality Behind Experimental Choices: Optimizing the Rearrangement

The successful execution of an aromatic Claisen rearrangement hinges on the careful control of several experimental parameters. Understanding the causality behind these choices is critical for achieving high yields and purity, especially when dealing with complex, multifunctional molecules common in drug development.

Solvent Effects: Stabilizing the Transition State

While the rearrangement can be performed neat (without solvent), the choice of solvent can dramatically influence the reaction rate.[1]

-

Causality : The Claisen rearrangement proceeds through a polar, cyclic transition state. Polar solvents, particularly those capable of hydrogen bonding, can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction.[3][10]

-

Field Insights : High-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylaniline are often used.[11] For substrates that are sensitive to very high temperatures, using a solvent mixture with high hydrogen-bond-donating capacity, such as an ethanol/water mix, can promote the reaction at lower temperatures.

Thermal vs. Catalytic Conditions

The primary drawback of the classical Claisen rearrangement is the high temperature required, typically in the range of 180–225 °C.[5][10] Such harsh conditions can be incompatible with sensitive functional groups present in drug candidates.

-

Causality : The high thermal energy is required to overcome the significant activation barrier for the concerted[3][3]-sigmatropic shift.

-

Field Insights : Lewis acid catalysis provides a powerful alternative for accelerating the reaction under milder conditions. Catalysts such as trivalent organoaluminum reagents (e.g., trimethylaluminum) or copper(II) complexes can coordinate to the ether oxygen, polarizing the C-O bond and facilitating its cleavage.[12] This lowers the activation energy, often allowing the reaction to proceed at or near room temperature.[4] This is particularly valuable in late-stage functionalization where preserving molecular integrity is crucial.

Regioselectivity: The Role of Substituents

For an unsubstituted allyl phenyl ether, the rearrangement occurs exclusively at the ortho position. However, the substitution pattern on the aromatic ring, a key consideration for biphenols, dictates the final product.

-

Causality : If both ortho positions are blocked by other substituents, the allyl group initially migrates to the ortho position to form the cyclohexadienone intermediate. Since tautomerization is blocked, this intermediate undergoes a subsequent[3][3]-sigmatropic shift (a Cope rearrangement) to move the allyl group to the para position.[9] Subsequent tautomerization then yields the p-substituted phenol.

-

Field Insights : The electronic nature of substituents can also direct the rearrangement. On meta-substituted systems, electron-withdrawing groups tend to favor migration to the less sterically hindered ortho position, while electron-donating groups can increase the proportion of the para product.[4][11] Computational modeling is increasingly used to predict the regiochemical outcome in complex systems.

Experimental Protocol: A Self-Validating Workflow

This section provides a representative, step-by-step methodology for the synthesis of an ortho-allylated biphenol. Each step is designed to be self-validating, with clear checkpoints and rationale.

Workflow Overview

Caption: Experimental workflow for biphenol allylation.

Step-by-Step Methodology

Part 1: Synthesis of the Allyl Bipenyl Ether (Precursor)

-

Reactant Charging (The "Why"): To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the starting biphenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF). Rationale: A flame-dried flask and inert atmosphere prevent unwanted side reactions with water. K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing decomposition. DMF is an excellent polar aprotic solvent for this SN2 reaction.

-

Allylation (The "Why"): Add allyl bromide (1.2 eq) dropwise to the stirring mixture. Heat the reaction to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting biphenol is consumed (typically 4-6 hours). Rationale: A slight excess of the electrophile ensures complete conversion. Heating accelerates the SN2 reaction. TLC provides a simple, real-time validation of reaction completion.

-

Work-up and Isolation (The "Why"): Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is the allyl bipenyl ether. Rationale: Pouring into water precipitates the product and dissolves the inorganic salts. Extraction isolates the product. The brine wash removes residual water, and Na₂SO₄ ensures the organic phase is completely dry before solvent removal.

Part 2: Aromatic Claisen Rearrangement and Purification

-

Thermal Rearrangement (The "Why"): Place the crude allyl bipenyl ether into a flask with a high-boiling solvent such as N,N-diethylaniline (or run neat if the ether is a liquid). Heat the mixture to 180-200 °C under a nitrogen atmosphere. Monitor the reaction by TLC for the disappearance of the starting ether and the appearance of a new, more polar spot corresponding to the phenolic product. Rationale: High temperature provides the necessary activation energy. The nitrogen atmosphere is critical to prevent oxidation of the phenol product at these temperatures. N,N-diethylaniline is a common solvent choice due to its high boiling point (217 °C) and its ability to facilitate the reaction.

-

Solvent Removal (The "Why"): After cooling, dissolve the crude mixture in diethyl ether or ethyl acetate. Wash thoroughly with 2M HCl to protonate and remove the basic N,N-diethylaniline solvent into the aqueous layer. Then, wash with saturated sodium bicarbonate solution and brine. Rationale: This acid-base extraction is a crucial purification step to remove the high-boiling solvent, which would otherwise be difficult to separate from the product.

-

Final Purification (The "Why"): Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient). Rationale: Chromatography is the definitive step to separate the desired ortho-allyl biphenol from any unreacted starting material, para-rearranged byproduct, or other minor impurities, yielding the final product with high purity.

Quantitative Data Summary

The efficiency of the Claisen rearrangement can be influenced by various factors. The following table summarizes typical effects observed in the literature.

| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale & Reference |

| Solvent | Toluene (Non-polar) | 1x (Relative Rate) | Ethanol/Water (Polar, H-bonding) | >10x (Relative Rate) | Polar solvents stabilize the polar transition state. |

| Temperature | Uncatalyzed | 180-225 °C | Lewis Acid (e.g., AlCl₃) | 25-80 °C | Catalyst lowers the activation energy barrier. |

| Ortho-Substituent | H (Unblocked) | >95% ortho-product | CH₃ (Blocked) | >90% para-product | Steric hindrance forces a subsequent Cope rearrangement to the para position.[9] |

Conclusion and Future Outlook

The aromatic Claisen rearrangement is more than a classic named reaction; it is a strategic tool for the precise modification of complex aromatic scaffolds like biphenols. By understanding the core[3][3]-sigmatropic mechanism and the critical influence of solvent, temperature, and catalysis, researchers can effectively harness this reaction to build molecular complexity. For professionals in drug development, the ability to perform this rearrangement under milder, catalyzed conditions opens the door to late-stage functionalization of advanced intermediates, accelerating the discovery of new therapeutic agents. As catalytic systems become more sophisticated, the utility and scope of the aromatic Claisen rearrangement in synthesizing next-generation pharmaceuticals and functional materials will undoubtedly continue to expand.

References

-

Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

-

Wikipedia. Claisen rearrangement. Wikimedia Foundation. [Link]

-

BYJU'S. Claisen Rearrangement. BYJU'S. [Link]

-

Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]

-

Leah4sci. (2015, April 14). Claisen Rearrangement Part 3: Aromatic Rearrangement Mechanism. YouTube. [Link]

-

Cisneros, G. A., et al. (2014). Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad. Journal of the American Chemical Society. Published by the National Center for Biotechnology Information. [Link]

-

NROChemistry. Claisen Rearrangement: Mechanism & Examples. NROChemistry. [Link]

-

Blackman, M. L. (2016). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. UQ eSpace, The University of Queensland. [Link]

-

Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions. [Link]

-

Yamamoto, H., & Momiyama, N. (2005). Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. Chemical Communications. Published by the Royal Society of Chemistry. [Link]

-

Boeckman, R. K., et al. (1985). Tandem Claisen-Diels-Alder reactions in synthesis. A facile approach to anthracyclines. The Journal of Organic Chemistry. Published by the American Chemical Society. [Link]

Sources

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicreactions.org [organicreactions.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad - PMC [pmc.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 2,2'-Diallyl-4,4'-biphenol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 2,2'-diallyl-4,4'-biphenol and its analogs, tailored for researchers, scientists, and drug development professionals. This document explores the synthesis, chemical properties, and burgeoning biological significance of this class of compounds, with a focus on their potential as therapeutic agents.

Introduction: The Emerging Prominence of Functionalized Biphenols

Biphenols represent a privileged scaffold in medicinal chemistry and materials science, prized for their rigid, well-defined geometry and the versatile reactivity of their hydroxyl groups. The introduction of allyl functionalities onto the biphenol core, particularly at the ortho positions, imbues these molecules with unique steric and electronic properties, opening new avenues for biological investigation and therapeutic application. 2,2'-Diallyl-4,4'-biphenol, the focal point of this review, and its analogs are emerging as a promising class of compounds with a diverse range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide will delve into the synthetic strategies to access these molecules, their detailed characterization, and the current understanding of their mechanism of action in various biological systems.

Synthesis of 2,2'-Diallyl-4,4'-biphenol and its Analogs: Mastering the Claisen Rearrangement

The primary and most efficient method for the synthesis of 2,2'-diallyl-4,4'-biphenol is the thermal Claisen rearrangement of the corresponding bis-allyl ether.[1][2] This[3][3]-sigmatropic rearrangement is a powerful tool in carbon-carbon bond formation, proceeding through a concerted, intramolecular mechanism.[4]

The synthesis is a two-step process, beginning with the etherification of 4,4'-biphenol, followed by the thermal rearrangement.

Step 1: Synthesis of 4,4'-Bis(allyloxy)biphenyl

The initial step involves the Williamson ether synthesis, where the hydroxyl groups of 4,4'-biphenol are deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an allyl halide.

Experimental Protocol: Synthesis of 4,4'-Bis(allyloxy)biphenyl

-

Reagents and Materials:

-

4,4'-Biphenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add 4,4'-biphenol (1 equivalent), potassium carbonate (2.5 equivalents), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (2.2 equivalents) dropwise to the stirring suspension.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M sodium hydroxide (to remove any unreacted 4,4'-biphenol) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,4'-bis(allyloxy)biphenyl. The product can be further purified by recrystallization or column chromatography.

-

Step 2: Thermal Claisen Rearrangement to 2,2'-Diallyl-4,4'-biphenol

The synthesized 4,4'-bis(allyloxy)biphenyl is then subjected to high temperatures to induce the Claisen rearrangement. The allyl groups migrate from the oxygen atoms to the ortho positions of the phenyl rings.

Experimental Protocol: Synthesis of 2,2'-Diallyl-4,4'-biphenol

-

Reagents and Materials:

-

4,4'-Bis(allyloxy)biphenyl

-

High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Distillation apparatus (for purification)

-

Inert atmosphere (nitrogen or argon)

-

-

Procedure:

-

Place 4,4'-bis(allyloxy)biphenyl in a round-bottom flask.

-

Add a high-boiling point solvent to facilitate even heating.

-

Heat the mixture under an inert atmosphere to 180-220 °C.[5] The optimal temperature may need to be determined empirically.

-

Maintain this temperature for several hours, monitoring the reaction by TLC. The rearrangement is typically complete within 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 2,2'-diallyl-4,4'-biphenol, can be purified by vacuum distillation or column chromatography to remove the solvent and any minor byproducts.

-

Caption: Synthetic pathway to 2,2'-diallyl-4,4'-biphenol.

Synthesis of Analogs

The synthetic route described above is versatile and can be adapted to produce a variety of analogs.

-

Substituted Biphenols: Starting with substituted 4,4'-biphenols (e.g., with electron-donating or electron-withdrawing groups on the aromatic rings) will yield the corresponding substituted 2,2'-diallyl-4,4'-biphenols.

-

Modified Allyl Groups: The use of substituted allyl halides (e.g., crotyl bromide or methallyl chloride) in the Williamson ether synthesis will result in analogs with modified allyl side chains.

-

Sulfonyl-bridged Analogs: An important class of analogs are those where the biphenyl linkage is replaced by a sulfonyl group. For instance, 2,2'-diallyl-4,4'-sulfonyldiphenol can be synthesized from bisphenol S through a similar two-step process.[6][7]

Physicochemical Properties and Spectroscopic Characterization

2,2'-Diallyl-4,4'-biphenol is a white to off-white solid. Its purity is typically assessed by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₂ |

| Molecular Weight | 266.34 g/mol |

| CAS Number | 6942-01-4[8] |

Spectroscopic Data (Predicted and from related compounds):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl protons (which may be broad), and the protons of the allyl groups (vinylic and allylic protons). Data for the parent 4,4'-biphenol shows aromatic protons in the range of δ 6.9-7.5 ppm.[9][10] The allyl group protons would typically appear as multiplets in the regions of δ 3.4 (d, allylic CH₂), δ 5.0-5.2 (m, vinylic =CH₂), and δ 5.9-6.1 (m, vinylic -CH=) ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons, with those bearing hydroxyl and allyl groups shifted accordingly, as well as the three distinct carbons of the allyl group. Aromatic carbons typically appear in the δ 110-160 ppm region.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Fragmentation patterns can provide further structural confirmation.[12] For the related compound 2,2'-diallyl-4,4'-sulfonyldiphenol, a precursor m/z of 331.0999 ([M+H]⁺) has been reported.[13]

Biological Activities and Therapeutic Potential

The introduction of allyl groups to the biphenol scaffold significantly modulates its biological activity. The phenolic hydroxyl groups are key to the antioxidant properties, while the overall lipophilicity and steric bulk introduced by the allyl groups influence cellular uptake and interaction with biological targets.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, and 2,2'-diallyl-4,4'-biphenol is no exception. The hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the in-vitro antioxidant activity of a compound.[14][15][16]

-

Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (2,2'-diallyl-4,4'-biphenol or its analogs)

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound in methanol in a 96-well plate.

-

Prepare a solution of DPPH in methanol (typically 0.1 mM).

-

Add the DPPH solution to each well containing the test compound dilutions.

-

Include a control well with DPPH solution and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Biphenolic compounds have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[17] 2,2'-biphenol has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[18] This inhibition is often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[19]

Caption: Potential anti-inflammatory mechanism of diallyl biphenols.

Cytotoxicity and Anticancer Potential

Several biphenol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species within cancer cells. Diallyl trisulfide, a related organosulfur compound, has been shown to induce apoptosis in breast cancer cells through ROS-mediated activation of JNK and AP-1. It is plausible that 2,2'-diallyl-4,4'-biphenol and its analogs may share similar pro-apoptotic mechanisms.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][20][21]

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (2,2'-diallyl-4,4'-biphenol or its analogs)

-